Carboxypeptidase G2 (CPG2) Inhibitor
Descripción general
Descripción
Carboxypeptidase G2 (CPG2) Inhibitor is a novel inhibitor with antitumor activity . It’s used to detoxify methotrexate (MTX), a cytotoxic drug regularly applied to treat cancer and autoimmune diseases .
Synthesis Analysis
CPG2 is a bacterial enzyme that has been isolated from various species such as CPG1 from Pseudomonas stutzeri and CPG2 from Pseudomonas sp. strain RS-16 . It’s described as a zinc-dependent homodimer protein with a subunit molecular mass of 41.4 kDa . The enzyme was first purified and characterized from Pseudomonas sp. strain RS-16 .Molecular Structure Analysis
The molecular weight of Carboxypeptidase G2 (CPG2) Inhibitor is 313.33 and its formula is C13H15NO6S . The enzyme is a dimeric zinc-dependent exopeptidase . The active site contains two His residues (His 112 and His 385), which coordinate each of the metal atoms separately in order to maintain them in an average distance of 3.3 Å .Chemical Reactions Analysis
CPG2 catalyzes the hydrolytic cleavage of C-terminal of glutamate moiety from folic acid and its analogues . It can hydrolyze methotrexate (MTX), a cytotoxic drug regularly applied to treat cancer and autoimmune diseases, into non-toxic metabolites .Physical And Chemical Properties Analysis
CPG2 shows an optimum pH of 7.5 against MTX and is stable over a pH range of 5–10 . It exhibits optimum activity at 50 °C and higher thermal stability at a temperature range of 20–70 °C compared to PsCPG2 . The Km value of the purified AcCPG2 toward folate and MTX was 31.36 µM and 44.99 µM, respectively .Aplicaciones Científicas De Investigación
Application in Cancer Therapy
Carboxypeptidase G2 (CPG2) is a key enzyme in antibody‐directed enzyme prodrug therapy (ADEPT) for cancer treatment. It catalyzes the activation of inactive prodrugs into active drugs at the tumor site. Inhibitors of CPG2 are crucial to prevent systemic reactions when free CPG2 is present in the bloodstream. Understanding the structural and functional aspects of the CPG2 catalytic site is essential for developing effective CPG2 inhibitors for safe ADEPT applications in cancer therapy (Jeyaharan et al., 2018).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
CPG2 also plays a role in gene‐directed enzyme prodrug therapy (GDEPT), another targeted cancer chemotherapy strategy. The enzyme's activity can be monitored using 13C magnetic resonance spectroscopy (MRS) and a hyperpolarized reporter probe, providing insights into its function in vivo and potential applications in metabolic imaging of CPG2 activity in cancer patients (Y. Jamin et al., 2009).
Structural Insights and Drug Design
The crystal structure of CPG2 has been determined, revealing its role as a zinc-dependent exopeptidase and its structural homology with other exopeptidases. This structural understanding aids in identifying active-site residues and guiding protein and/or substrate modifications to improve therapeutic applications (Rowsell et al., 1997).
Treatment of Methotrexate Intoxication
CPG2 has been investigated for its ability to treat methotrexate intoxication. It can cleave the active 6S-leucovorin isomer faster than the inactive 6R-isomer, indicating its selective action in the presence of methotrexate, which is critical in managing overdosage and toxicity (Hempel et al., 2005).
Potential in Antibacterial Drug Development
CPG2 has been employed in a bacterial protein effector-carboxypeptidase G2 (CPG2) reporter system for fluorescence and visible detection of type III protein secretion in Salmonella typhimurium. This system can be used for high-throughput and quantitative assays to analyze inhibitors of type III protein secretion, offering new directions in antibacterial drug development (Yount et al., 2010).
Modulation of CPG2 Activity
Research has shown that ultrasound can modulate CPG2 activity, either increasing or decreasing its enzymatic function. This finding suggests potential applications in cancer prodrug therapy where the release and dosage of active drugs could be adjusted (Ma et al., 2017).
Safety And Hazards
Direcciones Futuras
A novel short peptide sequence, p700, derived from a human tissue inhibitor of metalloproteinases-3 (TIMP-3), has been identified . This peptide binds to and inhibits a number of tyrosine kinase growth factor receptors (VEGFRs1-3, FGFRs 1-4 and PDGFRα) which are known to be upregulated in many tumours and tumour vasculature . This peptide could be a potentially useful alternative to monoclonal antibodies for enzyme pro-drug therapy and could equally be used for effective delivery of other cytotoxic drugs to tumour tissue .
Propiedades
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGYIKABKFIQB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430878 | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxypeptidase G2 (CPG2) Inhibitor | |
CAS RN |
192203-60-4 | |
Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.